molecular formula C12H30N4 B145853 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine CAS No. 137946-03-3

1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine

Cat. No. B145853
CAS RN: 137946-03-3
M. Wt: 230.39 g/mol
InChI Key: LXKFTCVCBKNJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine, also known as Spm4-ABD, is a small molecule that has been gaining attention in scientific research due to its potential applications in various fields. This compound belongs to the family of polyamines, which are organic compounds that play important roles in cellular processes such as DNA replication, transcription, and translation.

Mechanism of Action

The mechanism of action of 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine involves its ability to bind to DNA and RNA molecules, as well as its interaction with various enzymes and proteins. 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can induce apoptosis in cancer cells by activating the caspase pathway, which leads to cell death. 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can also inhibit angiogenesis by binding to vascular endothelial growth factor (VEGF) and preventing its interaction with its receptor. In drug delivery, 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can bind to specific receptors on the surface of cells, allowing for targeted delivery of drugs. In gene editing, 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can deliver CRISPR-Cas9 gene editing tools to specific cells, allowing for precise gene editing.
Biochemical and physiological effects:
1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can also bind to DNA and RNA molecules, as well as various enzymes and proteins, leading to changes in cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine in lab experiments is its ability to target specific cells or tissues, allowing for more precise experiments. 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine also has a relatively low toxicity, making it a safer alternative to other compounds. However, one limitation of using 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for the use of 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine in scientific research. One potential direction is the development of new cancer therapies using 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine as a targeting molecule. Another direction is the use of 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine in gene editing, particularly in the development of new CRISPR-Cas9 delivery methods. Additionally, 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine could be used in the development of new drug delivery systems for a variety of diseases and conditions.

Synthesis Methods

The synthesis of 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine involves the reaction between 1,4-dibromobutane and 1,3-diaminopropane in the presence of sodium hydride. The resulting product is then reacted with 3-aminobutylamine to yield 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine. The purity of the compound can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine has been found to have potential applications in various fields of scientific research, including cancer therapy, drug delivery, and gene editing. In cancer therapy, 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug delivery, 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can be used as a carrier molecule to transport drugs to specific cells or tissues. In gene editing, 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can be used to deliver CRISPR-Cas9 gene editing tools to specific cells.

properties

CAS RN

137946-03-3

Product Name

1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine

Molecular Formula

C12H30N4

Molecular Weight

230.39 g/mol

IUPAC Name

1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine

InChI

InChI=1S/C12H30N4/c1-11(13)5-9-15-7-3-4-8-16-10-6-12(2)14/h11-12,15-16H,3-10,13-14H2,1-2H3

InChI Key

LXKFTCVCBKNJNM-UHFFFAOYSA-N

SMILES

CC(CCNCCCCNCCC(C)N)N

Canonical SMILES

CC(CCNCCCCNCCC(C)N)N

synonyms

1,12-dimethylspermine
1,12-dimethylspermine tetrahydrochloride
alpha,alpha'-dimethylspermine
alpha,alpha'-Me2SPM
bis-alpha,alpha'-methylated spermine

Origin of Product

United States

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